molecular formula C16H20N4O5 B3098734 Phthalamide-PEG3-azide CAS No. 134179-44-5

Phthalamide-PEG3-azide

Cat. No.: B3098734
CAS No.: 134179-44-5
M. Wt: 348.35 g/mol
InChI Key: BEELPXILEIOFRO-UHFFFAOYSA-N
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Description

Phthalamide-PEG3-azide is a compound that combines the structural features of phthalimide, polyethylene glycol (PEG), and azide groups. This compound is often used in bioconjugation and click chemistry due to its ability to form stable linkages with various biomolecules. The presence of the PEG3 spacer enhances its solubility and flexibility, making it a valuable tool in chemical biology and medicinal chemistry.

Mechanism of Action

Target of Action

Phthalamide-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound, as a click chemistry reagent, contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction allows the compound to bind to its targets and initiate their degradation via the ubiquitin-proteasome system .

Biochemical Pathways

It is known that phthalimide derivatives can inhibit enzymes of the p13k pathway by means of proteolysis . They can also regulate the phosphorylation of the Akt, S6K, and GSK-3β pathway in cells

Pharmacokinetics

It is known that the compound is a reagent grade substance intended for research use . The impact of its ADME properties on bioavailability would need to be investigated in further studies.

Result of Action

The result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various cellular effects depending on the specific proteins targeted. For instance, phthalimide derivatives have shown various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, antimicrobial, among other actions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of molecules containing Alkyne, DBCO, or BCN groups . Additionally, the compound’s storage and shipping conditions can impact its stability

Biochemical Analysis

Biochemical Properties

Phthalamide-PEG3-azide interacts with various biomolecules through its Azide group. It can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key step in the formation of triazole rings, which are commonly found in many biologically active compounds .

Cellular Effects

The cellular effects of this compound are largely dependent on the molecules it is conjugated with. As a PROTAC linker, it can be used to create PROTACs that selectively degrade target proteins . This can have wide-ranging effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other molecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

As a stable compound, it is likely to have consistent effects over time

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a PROTAC linker, its effects would largely depend on the target protein and the specific PROTAC it is part of .

Metabolic Pathways

As a PROTAC linker, it could potentially be involved in the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .

Transport and Distribution

This compound’s transport and distribution within cells and tissues would largely depend on the molecules it is conjugated with. As a PROTAC linker, it could potentially be transported to various parts of the cell depending on the target protein .

Subcellular Localization

The subcellular localization of this compound would largely depend on the molecules it is conjugated with. As a PROTAC linker, it could potentially be localized to various compartments or organelles depending on the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalamide-PEG3-azide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phthalamide-PEG3-azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Cycloaddition: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.

Major Products

    Triazoles: Formed through click chemistry reactions.

    Amines: Produced by the reduction of the azide group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of phthalimide, PEG3, and azide functionalities. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in multiple fields of research and industry.

Properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c17-19-18-5-7-23-9-11-25-12-10-24-8-6-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEELPXILEIOFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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